

# An In-depth Technical Guide to STR Analysis Using Promega PowerPlex Systems

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies of Short Tandem Repeat (STR) analysis utilizing **Promega**'s PowerPlex® systems. It is designed to serve as a technical resource for professionals in research, life sciences, and drug development who require a thorough understanding of this powerful technology for human identification and genetic analysis.

#### **Core Principles of STR Analysis**

Short Tandem Repeat (STR) analysis is a foundational technique in modern molecular biology for human identification.[1] This method focuses on specific, highly variable regions within the human genome known as microsatellites. These regions consist of short, repetitive DNA sequences, typically 2 to 7 base pairs in length.[1] The number of times these sequences repeat varies significantly among individuals, making these STR loci powerful markers for creating a unique genetic profile.[1][2]

The PowerPlex® systems, developed by **Promega**, are a suite of multiplex kits designed for the simultaneous amplification of multiple STR loci.[3][4] These systems employ the Polymerase Chain Reaction (PCR) to generate millions of copies of the targeted STR regions from a small amount of DNA. Each PowerPlex® kit includes a set of fluorescently labeled primers that flank the STR loci of interest. The use of different fluorescent dyes for different loci allows for the analysis of numerous markers in a single reaction, significantly increasing the discriminatory power of the test.[5][6]



Following amplification, the fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.[2] An internal lane standard is included in each sample to ensure accurate sizing of the fragments. The separated fragments are detected by a laser, and the resulting data is processed by specialized software to generate an electropherogram. This electropherogram displays a series of peaks, with the position of each peak corresponding to the size of the DNA fragment and the color indicating the specific STR locus. An allelic ladder, a mixture of all common alleles for each locus, is run alongside the samples to accurately assign an allele call (the number of repeats) to each peak in the sample's profile.[7]

# Data Presentation: Performance Characteristics of PowerPlex® Systems

The performance of PowerPlex® systems is rigorously validated to ensure accuracy and reliability. Key performance metrics include sensitivity, stutter percentage, and mixture resolution.

#### **Sensitivity**

The sensitivity of a PowerPlex® system determines the minimum amount of DNA required to generate a complete and accurate STR profile. Validation studies have consistently demonstrated the high sensitivity of these systems, enabling the analysis of even minute quantities of starting material.

PowerPlex® System	Minimum DNA Input for Full Profile	Reference
PowerPlex® 16	0.125 ng	[3]
PowerPlex® 16 HS	62.5 pg	[8]
PowerPlex® Fusion	100 pg	[9][10]
PowerPlex® Fusion 6C	125 pg	[11]
PowerPlex® 35GY	125 pg	

#### **Stutter Analysis**



Stutter peaks are common artifacts in STR analysis, appearing as smaller peaks one repeat unit smaller (n-4) or larger (n+4) than the true allele. The percentage of stutter is a critical quality metric, and PowerPlex® systems are designed to minimize these artifacts. The table below, compiled from various validation studies, summarizes typical stutter percentages for a selection of loci across different PowerPlex® systems.

Locus	PowerPlex® 16 HS (Average Stutter %)	PowerPlex® Fusion (Stutter Filter Setting)	PowerPlex® Fusion 6C (Average Stutter %)
D3S1358	< 9%	11.0%	~8-10%
vWA	< 9%	11.0%	~9-11%
FGA	< 9%	12.1%	~10-12%
D8S1179	< 9%	10.9%	~8-10%
D21S11	< 9%	12.0%	~10-12%
D18S51	< 9%	13.0%	~11-13%
D5S818	< 9%	10.0%	~8-10%
D13S317	< 9%	10.0%	~8-10%
D7S820	< 9%	10.0%	~8-10%
D16S539	< 9%	11.0%	~9-11%
CSF1PO	< 9%	10.0%	~8-10%
TPOX	< 9%	9.0%	~7-9%
TH01	< 9%	8.0%	~6-8%
Amelogenin	N/A	N/A	N/A
Penta D	< 9%	5.0%	~3-5%
Penta E	< 9%	5.0%	~3-5%

Note: Stutter percentages can vary slightly between laboratories and instrument platforms. The values presented are indicative of typical performance.



#### **Mixture Analysis**

PowerPlex® systems demonstrate robust performance in the analysis of DNA mixtures, which contain DNA from more than one individual. Validation studies have shown that minor contributors to a mixture can be reliably detected even at challenging ratios. For instance, with the PowerPlex® 16 HS system, over 90% of minor alleles were detected at a 1:9 ratio.[8] Similarly, the PowerPlex® 35GY System detected over 90% of minor contributor alleles at a 1:4 mixture ratio.

## **Experimental Protocols**

A generalized workflow for STR analysis using **Promega** PowerPlex® systems is outlined below. It is essential to refer to the specific technical manual for the PowerPlex® kit being used for detailed instructions and reagent concentrations.

#### **DNA Extraction**

The initial step involves the isolation of genomic DNA from the biological sample. Various methods can be employed, including manual techniques like phenol-chloroform extraction or commercially available kits that utilize spin columns or magnetic beads. The choice of method depends on the sample type and laboratory preference. A typical protocol using a spin-column-based kit is as follows:

- Sample Lysis: The biological sample is incubated with a lysis buffer containing a protease (e.g., Proteinase K) to break open the cells and release the DNA.
- DNA Binding: The lysate is transferred to a spin column containing a silica membrane. In the
  presence of a high concentration of chaotropic salts, the DNA selectively binds to the
  membrane.
- Washing: The membrane is washed with ethanol-based buffers to remove proteins and other cellular debris.
- Elution: The purified DNA is eluted from the membrane using a low-salt buffer or nucleasefree water.

### **DNA Quantification**



Accurate quantification of the extracted DNA is crucial for optimal STR amplification. The recommended input amount of DNA for most PowerPlex® systems is between 0.5 and 1.0 ng. Real-time PCR-based quantification methods are highly recommended as they specifically quantify human DNA and can also provide an indication of DNA degradation.

#### **PCR Amplification**

The core of the STR analysis is the multiplex PCR amplification of the target loci.

- Reaction Setup: A PCR master mix is prepared containing the PowerPlex® 5X Master Mix, PowerPlex® 5X Primer Pair Mix, and amplification-grade water.
- Template Addition: The quantified DNA sample (typically 0.5 1.0 ng) is added to the master mix in a PCR tube or well of a 96-well plate. Positive and negative amplification controls are included in each batch.
- Thermal Cycling: The reaction plate is placed in a thermal cycler programmed with the specific cycling conditions recommended in the PowerPlex® kit's technical manual. A typical protocol involves an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles, and a final extension step.

#### **Capillary Electrophoresis**

The amplified and fluorescently labeled STR fragments are separated and detected using a capillary electrophoresis instrument.

- Sample Preparation: An aliquot of the amplified product is mixed with a solution containing formamide and an internal lane standard (e.g., WEN ILS 500). Formamide is a denaturing agent that ensures the DNA fragments are single-stranded for optimal separation.
- Denaturation: The sample plate is heated to denature the DNA fragments and then rapidly cooled on ice.
- Instrument Setup: The capillary electrophoresis instrument is prepared with the appropriate polymer and running buffer. A spectral calibration specific to the dye set used in the PowerPlex® kit must be performed prior to sample analysis.



- Electrophoresis: The prepared sample plate is loaded onto the instrument, and the DNA
  fragments are injected into the capillaries. An electric current is applied, causing the
  negatively charged DNA fragments to migrate through the polymer-filled capillaries towards
  the anode. Smaller fragments move faster than larger fragments, resulting in separation by
  size.
- Detection: A laser excites the fluorescent dyes attached to the DNA fragments as they pass a
  detection window. The emitted fluorescence is captured by a detector, generating raw data.

#### **Data Analysis and Interpretation**

The raw data from the capillary electrophoresis run is analyzed using specialized software, such as GeneMapper® ID-X.

- Data Processing: The software applies the spectral calibration to correct for dye overlap and uses the internal lane standard to accurately size the DNA fragments in each sample.
- Allele Calling: The software compares the sized fragments in the sample to the allelic ladder for each locus to assign an allele designation.
- Profile Review: The analyst reviews the resulting electropherogram for each sample, checking for artifacts such as stutter, pull-up, and spikes. The overall quality of the profile is assessed, including peak heights and heterozygous balance.
- Genotype Determination: Based on the reviewed data, a final genotype is determined for each sample.

## Mandatory Visualizations Experimental Workflow

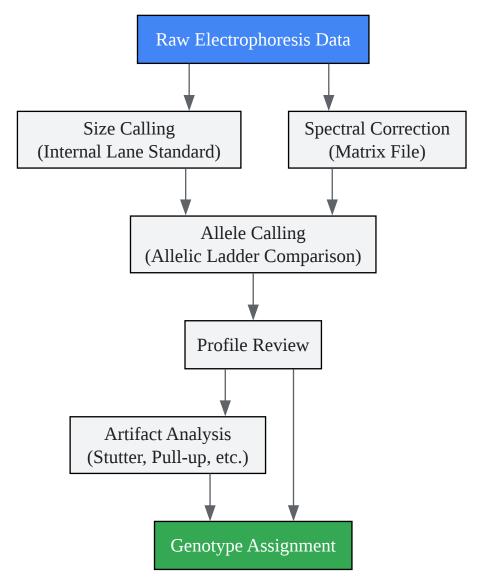




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Caption: A generalized workflow for STR analysis using **Promega** PowerPlex® systems.

### **Data Analysis Logic**

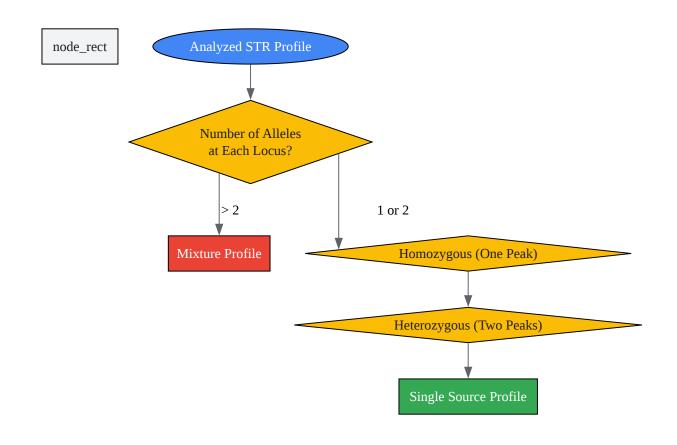


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Caption: Logical flow of data processing and analysis in STR profiling.

#### **STR Profile Interpretation**





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Caption: A simplified decision-making process for interpreting STR profiles.

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